Alstonine hydrochloride
CAS No.: 6058-40-8
Cat. No.: VC1937189
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6058-40-8 |
|---|---|
| Molecular Formula | C21H21ClN2O3 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1 |
| Standard InChI Key | HKPNHORYVYLABA-VMESOOAKSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC.Cl |
| SMILES | CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |
| Canonical SMILES | CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Identity
Alstonine hydrochloride is the hydrochloride salt of alstonine, an indole alkaloid with the molecular formula C₂₁H₂₀N₂O₃·HCl and a molecular weight of 384.86 g/mol . The parent compound alstonine has the IUPAC name (4S,4aS,14aS)-1-(methoxycarbonyl)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizin-6-ium-13-ide and is also known as 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19α-methyl-20α-oxayohimbanium .
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of Alstonine Hydrochloride
The parent compound alstonine (without HCl) is reported to form fine yellow needles when crystallized from acetone, decomposing above 300°C (browning at 200°C, turning black at 260°C) . It exhibits characteristic ultraviolet absorption maxima at 252, 289, 309, 336, and 369 nm in methanol . Notably, alstonine rapidly decomposes when standing in organic solvents, producing red solutions with blue fluorescence .
Structural Characteristics
Alstonine features a complex pentacyclic structure with an indole core, representing a stereoisomer of serpentine alkaloid . The molecule possesses a zwitterionic character and functions as a methyl ester . The addition of hydrochloride creates a salt form with enhanced water solubility and stability for pharmaceutical applications .
Natural Sources and Isolation
Botanical Sources
Alstonine has been isolated from several plant species belonging to the Apocynaceae family, including:
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Alstonia constricta F. Mull.
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Rauwolfia vomitoria Afzel.
-
Rauwolfia obscura K. Schum.
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Vinca rosea L. (now Catharanthus roseus)
Extraction and Isolation Methods
The isolation of alstonine has been documented using pH-zone refining counter-current chromatography techniques. This process involves a mobile phase pumped into a column rotating at high speed (834 rpm) in a combined head-to-tail elution mode . The absorbance of the eluate is continuously monitored at 280 nm, and fractions are collected and dried using vacuum concentration methods. Identification of pure fractions is performed using thermospray liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) co-elution experiments .
Pharmacological Properties
Antipsychotic Activity
Alstonine demonstrates clear antipsychotic properties in rodent models, presenting a dose-dependent (with an inverted U-shaped curve) efficacy profile . One of the significant findings is its ability to prevent amphetamine-induced lethality in grouped mice, an effect considered specific to antipsychotic agents and related to D₂ receptor blockade . Effective intraperitoneal doses range between 0.5-2.0 mg/kg .
What distinguishes alstonine from conventional antipsychotics is its differential effects on various dopaminergic pathways. While it reduces mesolimbic dopamine activity (evidenced by reduced apomorphine-induced stereotypy and amphetamine-induced lethality), it appears to preserve nigrostriatal dopamine transmission, as demonstrated by its ability to reverse haloperidol-induced catalepsy . This unique profile suggests potential advantages for minimizing extrapyramidal side effects typically associated with classical antipsychotics.
Effects on Brain Amines
Neurochemical studies provide crucial insights into alstonine's mechanism of action. HPLC analysis of brain tissue from treated mice reveals the following effects:
Table 2. Effects of Alstonine on Brain Amines in Mouse Brain Regions
| Brain Region | Dopamine (DA) | DOPAC (DA Metabolite) | 5-HT (Serotonin) | 5-HIAA (5-HT Metabolite) |
|---|---|---|---|---|
| Frontal Cortex | Decreased* | Increased* | Increased* | Increased** |
| Striatum | No change | Increased** | No change | Increased* |
These findings indicate that alstonine increases serotonergic transmission and enhances intraneuronal dopamine catabolism . This neurochemical profile differs from both typical and atypical antipsychotics, suggesting a novel mechanism of action that could potentially offer therapeutic advantages.
Comparative Pharmacological Profile
Metabolic and Hormonal Effects
A significant advantage of alstonine compared to other antipsychotics relates to its metabolic and hormonal profile:
Table 3. Comparative Effects of Antipsychotics on Metabolic and Hormonal Parameters
| Parameter | Alstonine | Clozapine | Haloperidol |
|---|---|---|---|
| Fasting-induced hypoglycemia | Prevented | Prevented | Not tested |
| Body weight gain | No change | No change | Not tested |
| Prolactin levels | No increase | No increase | Marked increase** |
The lack of prolactin elevation with alstonine treatment represents a significant advantage over typical antipsychotics like haloperidol, which cause hyperprolactinemia leading to sexual dysfunction, gynecomastia, and other endocrine disturbances . Similarly, the absence of weight gain differentiates alstonine from many atypical antipsychotics associated with metabolic syndrome.
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